Cas no 27550-64-7 (Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-)

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- structure
27550-64-7 structure
Product Name:Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
Numero CAS:27550-64-7
MF:C16H21N3O3
MW:303.356243848801
CID:267632
PubChem ID:119654
Update Time:2025-04-19

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • N-[3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-(3-(((2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • Acetamide, N-(3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • N-(3-(((2,5-Dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)acetamide
    • N-(3-{[2-(2,5-dioxopyrrolidin-1-yl)ethyl](ethyl)amino}phenyl)acetamide
    • EINECS 248-519-3
    • NS00028321
    • Acetamide, N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • Oprea1_623295
    • N-[3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • Y22GTM8H5R
    • IDI1_015696
    • DTXSID8067317
    • QNRQNXKUSKBAET-UHFFFAOYSA-N
    • CCG-46728
    • HMS1443D19
    • Acetanilide, 3'-[ethyl(2-succinimidoethyl)amino]-
    • N-[3-[[(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • N-[3-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-[3-(ethyl)[2-(2,5-dioxopyrrolidin-1-yl)ethyl]amino]phenyl-
    • N-(3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl](ethyl)amino]phenyl)acetamide #
    • Acetamide, N-[3-[[(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • 27550-64-7
    • SR-01000636405-1
    • Maybridge3_004309
    • SCHEMBL11075740
    • Inchi: 1S/C16H21N3O3/c1-3-18(9-10-19-15(21)7-8-16(19)22)14-6-4-5-13(11-14)17-12(2)20/h4-6,11H,3,7-10H2,1-2H3,(H,17,20)
    • Chiave InChI: QNRQNXKUSKBAET-UHFFFAOYSA-N
    • Sorrisi: O=C1CCC(N1CCN(C1C=CC=C(C=1)NC(C)=O)CC)=O

Proprietà calcolate

  • Massa esatta: 303.15843
  • Massa monoisotopica: 303.15829154g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 422
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.5
  • Superficie polare topologica: 69.7Ų

Proprietà sperimentali

  • PSA: 69.72
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD